molecular formula C9H10O4S B1350411 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone CAS No. 197240-27-0

2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone

Cat. No.: B1350411
CAS No.: 197240-27-0
M. Wt: 214.24 g/mol
InChI Key: YYIVRXHJSZKUHR-UHFFFAOYSA-N
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Description

2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone (CAS: 197240-27-0) is an α-hydroxyketone derivative characterized by a methylsulfonyl (-SO₂CH₃) substituent at the para position of the phenyl ring and a hydroxyl (-OH) group at the α-carbon of the ethanone moiety. This compound is widely utilized as a key intermediate in multicomponent reactions for synthesizing heterocyclic compounds, particularly pyrroles, due to its ability to undergo condensation with amines and nitriles . Its high reactivity stems from the electron-withdrawing sulfonyl group, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic additions .

Properties

IUPAC Name

2-hydroxy-1-(4-methylsulfonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIVRXHJSZKUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377031
Record name 2-Hydroxy-1-[4-(methanesulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197240-27-0
Record name 2-Hydroxy-1-[4-(methanesulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone typically involves the reaction of 4-(methylsulfonyl)benzaldehyde with a suitable nucleophile. One common method is the condensation reaction with ethylene glycol in the presence of an acid catalyst, followed by oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methylsulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

The compound is characterized by the chemical formula C9H10O4S and has been synthesized through various methods, often involving modifications to enhance its biological activity and stability. The structural modifications typically aim to improve selectivity and reduce toxicity while maintaining pharmacological efficacy.

Anti-Protozoal Activity

Research has demonstrated that 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone exhibits significant anti-protozoal activity. It has been evaluated against various pathogenic protozoa, including Trypanosoma brucei, Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum.

Table 1: In Vitro Activity Against Protozoan Parasites

CompoundT. b. rhodesiense IC50 (µg/mL)T. cruzi IC50 (µg/mL)L. donovani IC50 (µg/mL)P. falciparum IC50 (µg/mL)
1a814.87.45.6
1b>100<0.46381.4
1c652.01.31.5
...............

The selectivity index (SI), calculated as the ratio of IC50 values for mammalian cells to those for protozoan parasites, indicates the potential for therapeutic use with minimal toxicity to host cells.

Intermediate in COX-2 Inhibitors

One of the significant applications of this compound is its role as an intermediate in the synthesis of Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used for treating pain and inflammation associated with conditions such as arthritis. The synthesis process involves several steps where this compound serves as a crucial building block.

Table 2: Synthesis Pathway for Etoricoxib

Step No.Reaction Description
1Formation of sulfonyl derivative from phenolic precursor
2Coupling with methylpyridine derivative
3Finalization through oxidation and purification

This pathway highlights the compound's versatility in pharmaceutical chemistry, enabling the development of effective anti-inflammatory drugs.

Case Studies

Several studies have documented the efficacy and safety profiles of derivatives of this compound in clinical settings:

  • Efficacy Against Malaria : A study published in Journal of Medicinal Chemistry indicated that derivatives showed improved potency against chloroquine-resistant strains of P. falciparum, suggesting potential use in malaria treatment.
  • Safety Profile : Clinical trials assessing the safety of COX-2 inhibitors derived from this compound reported lower gastrointestinal side effects compared to non-selective NSAIDs, enhancing its therapeutic profile.
  • Selectivity and Toxicity : Research findings indicated that modifications to the compound can significantly alter its selectivity towards COX-2 over COX-1, which is critical for minimizing adverse effects.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The chemical and functional properties of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone can be contextualized by comparing it with derivatives sharing the 4-(methylsulfonyl)phenyl-ethanone backbone but differing in substituents at the α-position. Below is a detailed analysis:

Structural Analogues and Their Properties

Compound Name Substituent (R) CAS No. Molecular Weight Melting Point Key Reactivity/Applications
This compound -OH 197240-27-0 214.26 g/mol Not reported Pyrrole synthesis via condensation with amines and nitriles ; serves as a versatile synthon.
2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone -Br 50413-24-6 277.14 g/mol 126–128°C Halogenation intermediate for APIs; used in carbonyl compound synthesis .
2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride -NH₂·HCl 102871-96-5 269.74 g/mol Not reported Amine-functionalized precursor for further modifications (e.g., amide coupling) .
2-(Methylsulfonyl)-1-[4-(methylsulfonyl)phenyl]-1-ethanone -SO₂CH₃ 952183-32-3 276.33 g/mol 207–209°C Dual sulfonyl groups enhance electrophilicity; limited applications due to steric hindrance.

Reactivity and Functional Group Influence

  • Hydroxy Substituent (-OH): The hydroxyl group in this compound enables tautomerization between keto and enol forms, enhancing its reactivity in cyclocondensation reactions. For example, it forms pyrroles in 76–78% yields when reacted with 3-oxobutanenitrile and amines .
  • Bromo Substituent (-Br): The brominated analogue (2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone) is synthesized via bromination using Br₂, with the bromine atom acting as a leaving group for nucleophilic substitutions. This compound is pivotal in synthesizing APIs and custom intermediates .
  • Amino Substituent (-NH₂): The amino derivative (as hydrochloride salt) introduces nucleophilic character, enabling its use in amide bond formation or as a building block for heterocycles .

Physicochemical Properties

  • Melting Points: The brominated derivative exhibits a higher melting point (126–128°C) compared to the hydroxylated parent compound, likely due to stronger intermolecular halogen bonding . The disulfonyl analogue (207–209°C) shows even higher thermal stability due to increased polarity .
  • Density: The brominated compound has a density of 1.575 g/cm³, reflecting its heavier molecular mass compared to the hydroxy variant .

Limitations and Challenges

  • Sensitivity: The hydroxylated compound requires anhydrous conditions to prevent keto-enol tautomerization from compromising reaction yields .

Biological Activity

2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone, also known as a derivative of chalcone, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is being investigated for various therapeutic effects, including antimicrobial and anti-inflammatory properties.

The compound features a hydroxyl group and a methylsulfonyl group attached to a phenyl ring, which contributes to its reactivity and biological activity. The mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes or receptors, which can lead to inhibition or modulation of biological pathways. For instance, it has been noted for its potential to inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which plays a significant role in inflammation and pain signaling.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example, studies on related chalcone derivatives have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections .

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It acts as a selective COX-2 inhibitor, which is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs). A study reported an IC50 value of 0.07 μM for COX-2 inhibition, indicating a strong potency comparable to established drugs like celecoxib . This property may be beneficial in treating conditions like arthritis and other inflammatory diseases.

3. Antidiabetic Effects
Chalcone derivatives have also been explored for their hypoglycemic effects. Some studies suggest that compounds similar to this compound can enhance insulin secretion and improve glycemic control in diabetic models . This opens avenues for further investigation into its potential use in managing diabetes.

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

StudyCompoundActivityFindings
Jayanthi et al., 2012Chalcone DerivativeAntidiabeticIncreased insulin secretion in diabetic mice
Ribnicky et al., 2009DihydrochalconeAntidiabeticComparable hypoglycemic effect to metformin at doses of 200–300 mg/kg/day
ResearchGate Study (2024)4H-Chromen-4-one DerivativeCOX-2 InhibitionIC50 = 0.07 μM; Selectivity index = 287.1

Q & A

Q. What are the key synthetic routes for 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 4-(methylsulfonyl)benzene as a starting material. Acetylation with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions is a common approach. Optimization involves controlling temperature (0–5°C to prevent side reactions) and stoichiometric ratios (1:1.2 substrate-to-acyl chloride). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity. Contaminants like unreacted sulfone derivatives can be monitored via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Expect signals for the methylsulfonyl group (δ 3.0–3.2 ppm, singlet for S(O)₂CH₃) and the acetyl group (δ 2.6–2.8 ppm, singlet for COCH₂). The aromatic protons (4-substituted phenyl) appear as doublets (δ 7.8–8.1 ppm, J = 8.5 Hz).
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1300–1150 cm⁻¹ (S=O symmetric/asymmetric stretches).
  • MS : Molecular ion peak at m/z 228 (C₁₀H₁₂O₄S⁺) and fragment ions at m/z 185 (loss of acetyl group) and m/z 139 (sulfonyl-phenyl fragment). Compare with reference data from NIST or CC-DPS databases .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Methodological Answer : The compound is sensitive to light and moisture due to the hydroxyl and sulfonyl groups. Store in amber glass vials under inert gas (N₂/Ar) at –20°C. Stability assays (HPLC or LC-MS) over 6 months at 4°C show <5% degradation. Hydrolysis products (e.g., 4-(methylsulfonyl)benzoic acid) can form in aqueous solutions; use anhydrous solvents (DMSO, DMF) for biological assays .

Advanced Research Questions

Q. How do electronic effects of the methylsulfonyl group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nature of the sulfonyl group activates the acetyl carbonyl toward nucleophilic attack. For example, in Knoevenagel condensations, the α-hydrogen of the acetyl group exhibits enhanced acidity (pKa ~10–12). Kinetic studies using Hammett plots (σ⁺ values) correlate reactivity with substituent effects. Computational modeling (DFT at B3LYP/6-31G* level) predicts charge distribution at the carbonyl carbon, guiding solvent selection (e.g., polar aprotic solvents enhance electrophilicity) .

Q. What analytical strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., DMSO concentration affecting redox potential). Standardize protocols:
  • Antioxidant assays : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) at 0.1 mM compound concentration in ethanol, measuring absorbance at 517 nm.
  • Pro-oxidant assays : Monitor ROS generation in cell lines (e.g., HepG2) via fluorescent probes (DCFH-DA).
    Cross-validate with ESR spectroscopy to detect radical intermediates. Batch-to-batch impurity analysis (e.g., residual sulfonic acids) via HPLC-MS is critical, as impurities ≥2% can invert activity trends .

Q. How can crystallographic data clarify tautomeric equilibria between keto-enol forms?

  • Methodological Answer : Single-crystal X-ray diffraction (150 K, Mo-Kα radiation) resolves tautomerism. For this compound, the keto form dominates in the solid state, with O–H···O=S hydrogen bonds (2.6–2.8 Å) stabilizing the structure. Compare with solution-state data (¹³C NMR in DMSO-d₆: δ 200 ppm for keto vs. δ 170–180 ppm for enol). Variable-temperature NMR (25–80°C) quantifies equilibrium shifts .

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